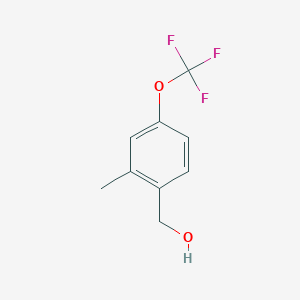

2-Methyl-4-(trifluoromethoxy)benzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

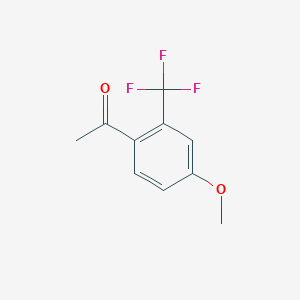

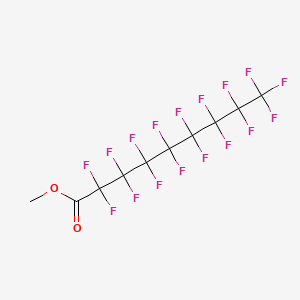

“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is also known as "[2-Methyl-4-(trifluoromethoxy)phenyl]methanol" . It is a chemical compound with the CAS number 261951-94-4 .

Molecular Structure Analysis

The molecular formula of “2-Methyl-4-(trifluoromethoxy)benzyl alcohol” is C9H9F3O2. The molecular weight is 206.16 g/mol.Scientific Research Applications

Pharmaceuticals

2-Methyl-4-(trifluoromethoxy)benzyl alcohol: is utilized in the pharmaceutical industry primarily as an intermediate . The trifluoromethyl group within its structure is significant in medicinal chemistry due to its ability to enhance the bioactivity and metabolic stability of pharmaceutical compounds . This compound may be involved in the synthesis of drugs that contain the trifluoromethyl group, which is a common feature in FDA-approved drugs for various diseases and disorders .

Electronics

In the field of electronics, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could serve as a precursor for materials that require specific electronic properties. The trifluoromethoxy group can influence the electronic characteristics of materials, potentially making them suitable for use in electronic devices .

Agrochemicals

The compound’s role in agrochemicals is likely linked to the synthesis of more complex molecules that exhibit activity as pesticides or herbicides. The presence of fluorine atoms in agrochemicals is known to improve their effectiveness and environmental stability .

Catalysis

2-Methyl-4-(trifluoromethoxy)benzyl alcohol: may be used in catalysis research, particularly in studies involving the selective oxidation of benzyl alcohols to corresponding acids or aldehydes . Its structure could be beneficial in designing catalysts that promote such reactions with high selectivity and efficiency.

Material Science

In material science, this compound can contribute to the development of new materials with desired properties. The incorporation of fluorine atoms can result in materials with enhanced stability, resistance to degradation, and unique surface properties .

Chemical Synthesis

As a versatile chemical building block, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol is valuable in synthetic chemistry for constructing complex molecular architectures. It can be used to introduce the trifluoromethoxy phenyl moiety into target molecules, which can be crucial for the development of novel compounds with specific functions .

Analytical Research

In analytical research, this compound might be used as a standard or reference material in chromatographic or spectroscopic methods. Its well-defined structure allows for accurate identification and quantification in complex mixtures .

Life Sciences

In life sciences, 2-Methyl-4-(trifluoromethoxy)benzyl alcohol could be employed in biochemical studies, possibly as a reagent or a probe to understand biological processes. The compound’s unique chemical features might make it suitable for studying protein interactions, enzyme activities, or metabolic pathways .

Safety and Hazards

“2-Methyl-4-(trifluoromethoxy)benzyl alcohol” may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

[2-methyl-4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVOXYUOUBCLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379588 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

261951-94-4 |

Source

|

| Record name | 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)

![1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone](/img/structure/B1305591.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)